molecular formula C8H9BrClN B12993891 4-Bromo-3-chloro-2,6-dimethylaniline

4-Bromo-3-chloro-2,6-dimethylaniline

Cat. No.: B12993891
M. Wt: 234.52 g/mol
InChI Key: XALPPTKYIOVHII-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2,6-dimethylaniline is an organic compound with the molecular formula C8H9BrClN It is a derivative of aniline, featuring bromine, chlorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2,6-dimethylaniline typically involves the halogenation of 2,6-dimethylaniline. The process can be carried out through electrophilic aromatic substitution reactions. One common method includes:

    Bromination: 2,6-dimethylaniline is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the para position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the meta position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2,6-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines or dehalogenated products.

Scientific Research Applications

4-Bromo-3-chloro-2,6-dimethylaniline is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and methyl groups influence its binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    3-Chloro-2,6-dimethylaniline: Lacks the bromine substituent, affecting its overall reactivity and applications.

    2,6-Dimethylaniline: Lacks both halogen substituents, making it more reactive in electrophilic aromatic substitution reactions.

Uniqueness

4-Bromo-3-chloro-2,6-dimethylaniline is unique due to the presence of both bromine and chlorine atoms, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

4-bromo-3-chloro-2,6-dimethylaniline

InChI

InChI=1S/C8H9BrClN/c1-4-3-6(9)7(10)5(2)8(4)11/h3H,11H2,1-2H3

InChI Key

XALPPTKYIOVHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)Cl)Br

Origin of Product

United States

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